(3S)-oxolan-3-ylmethanamine hydrochloride

Chiral Chromatography Enantiomeric Resolution Physicochemical Characterization

Research pain point: Enantiomeric impurities or racemates compromise SAR studies and API synthesis. (3S)-Oxolan-3-ylmethanamine hydrochloride (CAS 1403763-27-8) is a stereodefined (S)-configuration building block with a primary amine handle. - **Chiral purity**: Defined (3S) enantiomer-not interchangeable with (3R) or racemate. - **Stable salt form**: HCl salt enhances solubility & handling vs. free base. - **Key applications**: Asymmetric synthesis, PROTAC linker attachment, chiral tetrahydrofuran moiety introduction.

Molecular Formula C5H12ClNO
Molecular Weight 137.61
CAS No. 1403763-27-8
Cat. No. B3024365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-oxolan-3-ylmethanamine hydrochloride
CAS1403763-27-8
Molecular FormulaC5H12ClNO
Molecular Weight137.61
Structural Identifiers
SMILESC1COCC1CN.Cl
InChIInChI=1S/C5H11NO.ClH/c6-3-5-1-2-7-4-5;/h5H,1-4,6H2;1H/t5-;/m0./s1
InChIKeyLZHYUVOFRJAJKS-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Specifications of (3S)-Oxolan-3-ylmethanamine Hydrochloride


(3S)-Oxolan-3-ylmethanamine hydrochloride (CAS 1403763-27-8), also known as (S)-(Tetrahydrofuran-3-yl)methanamine hydrochloride, is a chiral heterocyclic amine hydrochloride [1]. With the molecular formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol, it features a saturated tetrahydrofuran (oxolane) ring with a primary aminomethyl group at the 3-position in the specific (S)-configuration, making it a stereodefined building block for asymmetric synthesis .

S Stereodefined (3S)-configuration for asymmetric synthesis and chiral control studies
HCl Hydrochloride salt: solid form supports accurate weighing and automated synthesis workflows
THF Tetrahydrofuran ring with primary amine handle for amide coupling and reductive amination

Stereochemical Considerations for Procuring (3S)-Oxolan-3-ylmethanamine Hydrochloride


This compound cannot be interchanged with its (3R)-enantiomer (CAS 1400744-17-3) or the racemic mixture (CAS 165253-31-6) due to the fundamental principle of stereochemistry in biological systems. The specific (S)-configuration dictates the spatial orientation of the amine functional group, which directly impacts its interactions with chiral biological targets (e.g., enzymes, receptors) and its utility in asymmetric synthesis [1]. Using the incorrect enantiomer or a racemate can lead to failed syntheses, inactive or toxic products, and invalid structure-activity relationship (SAR) studies. The hydrochloride salt form (vs. the free base, CAS 1048962-84-0) is specifically chosen for its enhanced stability and solubility, which is critical for reliable handling in multi-step synthetic routes [2].

Target (3S)-enantiomer (CAS 1403763-27-8) Defined S-configuration dictates stereochemical outcome in chiral synthesis
Not Interchangeable (3R)-enantiomer or racemate Opposite or absent chirality may invalidate SAR studies and asymmetric syntheses
Target Hydrochloride salt (solid) Stable, non-volatile; room-temperature storage supports reproducible handling
May Require Validation Free base (liquid, CAS 1048962-84-0) Volatile, requires inert gas storage; handling differences may affect synthetic consistency

Comparative Evidence for (3S)-Oxolan-3-ylmethanamine Hydrochloride vs. Analogs


Comparative Properties of Enantiomers and Racemate

While the (3S) and (3R) enantiomers of oxolan-3-ylmethanamine hydrochloride share identical achiral physical properties such as molecular weight (137.61 g/mol), topological polar surface area (35.3 Ų), hydrogen bond donor count (2), and hydrogen bond acceptor count (2), they are distinct chemical entities with opposite optical rotations [1][2]. The specific optical rotation values are the definitive quantitative metric that distinguishes the (S)-enantiomer from the (R)-enantiomer. This stereochemical difference is the primary basis for selection in chiral applications, as a racemic mixture will have a net optical rotation of 0° and would not impart chirality in a reaction or interact selectively with a biological target.

Stereochemical Identity
Class-level inference
Opposite optical rotation vs (3R); racemate net rotation 0°
Enantiomer attribution review
Specific rotation values not reported in source
Chiral Chromatography Enantiomeric Resolution Physicochemical Characterization

Chiral Building Block for Pharmaceutical Synthesis

The compound is explicitly categorized and supplied as a 'chiral building block' and 'protein degrader building block' [1][2]. While direct comparative yield or purity data from a specific drug synthesis are not available in the retrieved sources, the classification as a chiral intermediate is a strong differentiator from achiral or racemic analogs. The (3S)-configuration ensures stereochemical precision in the final product, which is a fundamental requirement for the development of many active pharmaceutical ingredients (APIs) and for constructing small-molecule libraries for structure-activity relationship (SAR) studies [3]. This is in contrast to the racemic mixture, which would be unsuitable for such applications.

Application Classification
Supporting evidence
Chiral Building Block, Protein Degrader Building Block (vendor classification)
Supports stereospecific synthesis selection
Qualitative; no comparative yield data
Medicinal Chemistry Asymmetric Synthesis Pharmaceutical Intermediate

Stability and Handling of Hydrochloride Salt Form

The compound is provided as a stable, solid hydrochloride salt (C₅H₁₂ClNO, MW: 137.61 g/mol) rather than the volatile, liquid free base (C₅H₁₁NO, CAS 1048962-84-0) . The salt form significantly enhances its chemical stability and facilitates accurate weighing and handling, particularly for automated synthesis and high-throughput screening . The free base has a reported boiling point of 156.0±13.0 °C and a flash point of 53.1±13.1℃, requiring storage under inert gas, whereas the hydrochloride salt is typically stored at room temperature, simplifying logistics and reducing the risk of degradation .

Salt Form Stability
Cross-study comparable
Solid hydrochloride (RT storage) vs liquid free base (BP 156°C, flash 53°C, 2–8°C)
Salt form supports reproducible handling and automated workflows
Vendor-reported properties; laboratory verification recommended
Chemical Stability Formulation Reagent Handling

Application Scenarios for (3S)-Oxolan-3-ylmethanamine Hydrochloride in R&D


Chiral API Synthesis

This compound is a critical chiral synthon for constructing the stereochemically complex core of various APIs. Its defined (3S)-configuration allows medicinal chemists to introduce a chiral tetrahydrofuran moiety with a pendant primary amine handle, which can be further derivatized via amide coupling, reductive amination, or other transformations to build targeted drug candidates with high enantiomeric purity [1].

Stereodefined Libraries for SAR Studies

In early-stage drug discovery, this compound serves as a versatile building block for creating diverse libraries of chiral molecules. Its incorporation into small-molecule libraries ensures that each member possesses a defined stereocenter, enabling robust structure-activity relationship (SAR) exploration. This is a direct application of its classification as a 'chiral building block' [2].

Intermediate for PROTAC Synthesis

The compound's classification as a 'Protein Degrader Building Block' suggests its utility in the synthesis of PROTACs and other heterobifunctional molecules [3]. The primary amine group can serve as a linker attachment point, while the chiral tetrahydrofuran ring can influence the physicochemical properties and target engagement of the degrader molecule.

Application
Selection Property
Validation Focus
Chiral API intermediate synthesis
S-enantiomer configuration with primary amine handle
Enantiomeric purity and stereochemical control review
Stereodefined SAR library construction
Chiral building block enabling diverse derivatization
Structure-activity relationship validation with defined stereocenter
PROTAC linker attachment scaffold
Chiral tetrahydrofuran ring with linker-amenable amine
Physicochemical property and target engagement profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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